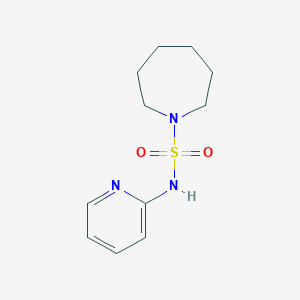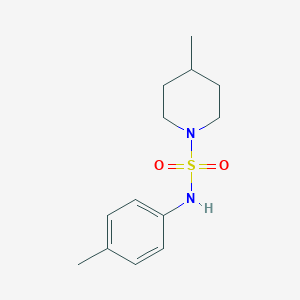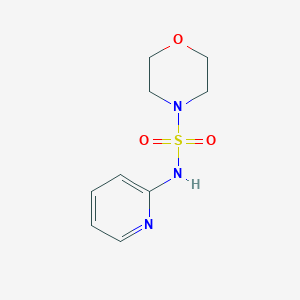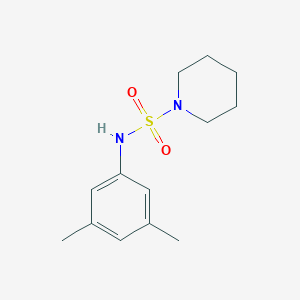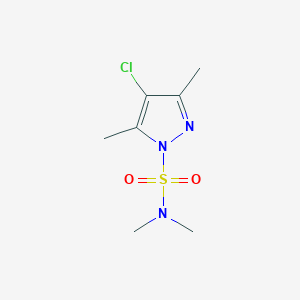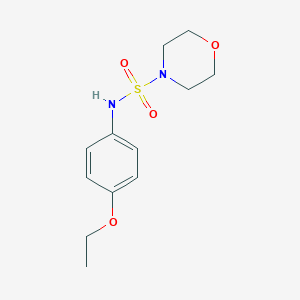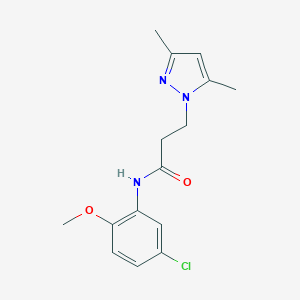
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, also known as L-745870, is a selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in 2000 by scientists at Merck Research Laboratories, and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide acts as a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. By blocking the activity of this receptor, this compound can modulate the activity of the endocannabinoid system, which is involved in a wide range of physiological processes, including appetite regulation, pain perception, and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate a number of physiological processes, including appetite regulation, pain perception, and mood. It has also been shown to have potential therapeutic applications in the treatment of addiction and other disorders related to the endocannabinoid system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is its selectivity for the CB1 receptor, which makes it a useful tool compound for studying the endocannabinoid system. However, like all compounds, this compound has limitations, including potential off-target effects and the need for careful dosing and administration.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and related compounds. These include further investigation of its potential therapeutic applications, as well as the development of new tool compounds for studying the endocannabinoid system. Additionally, research into the potential side effects and safety profile of this compound and related compounds will be important for their eventual clinical use.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves several steps, including the reaction of 5-chloro-2-methoxyphenylboronic acid with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, followed by the coupling of the resulting intermediate with 3-bromo-1-propanol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and other disorders related to the endocannabinoid system. It has also been investigated for its potential use as a tool compound in cannabinoid research.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10-8-11(2)19(18-10)7-6-15(20)17-13-9-12(16)4-5-14(13)21-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVLKHQJBPPNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

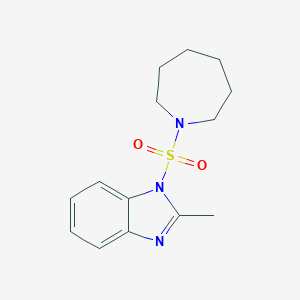
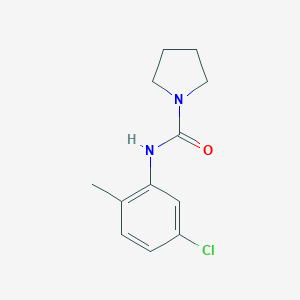
![1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B497066.png)
![2-Methyl-1-[(4-methylpiperidyl)sulfonyl]benzimidazole](/img/structure/B497067.png)


